molecular formula C9H12N2 B1603054 1-Methylindolin-5-amine CAS No. 64180-07-0

1-Methylindolin-5-amine

Cat. No. B1603054
CAS RN: 64180-07-0
M. Wt: 148.2 g/mol
InChI Key: JYSFDZGGGCGZGO-UHFFFAOYSA-N
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Description

1-Methylindolin-5-amine, also known as 5-Amino-1-N-methylindole, is a chemical compound with the molecular formula C9H12N2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of indole derivatives, such as 1-Methylindolin-5-amine, has been a central theme in organic synthesis due to their importance . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 1-Methylindolin-5-amine can be analyzed using various spectroscopy techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .


Chemical Reactions Analysis

Amines, such as 1-Methylindolin-5-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Methylindolin-5-amine can be determined using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Electrochemical Reduction

1-Methylindolin-5-amine, as part of the indoline family, has been studied in electrochemical contexts. For instance, research on the electrochemical reduction of N-nitrosamines, which includes compounds similar to 1-methylindolin-5-amine, shows that in acidic media, these compounds can undergo significant electrochemical transformations. This study focused on the 4-electron cathodic wave behavior and the formation of secondary amines under specific conditions, providing insights into the electrochemical properties of related indoline derivatives (Jacob, Moinet, & Tallec, 1982).

Organocatalysis and Synthesis

1-Methylindolin-5-amine and its derivatives have been explored in the field of organic synthesis. One study describes the organocatalyzed enantioselective annulation of 1-methylindoline-2-thiones, leading to the synthesis of optically active cyclic tryptophan derivatives. This process demonstrates the compound's utility in creating conformationally strained and biologically significant molecules (Wu, Zheng, Wang, & Zhou, 2016).

Synthesis of Antihypertension Drugs

1-Methylindolin-5-amine serves as a precursor in synthesizing certain antihypertension drugs. Research has explored its reactions leading to the formation of various indolic compounds, such as 1-amino-2-methylindole and azo(2-methyl)indoline. These studies contribute to understanding the synthesis pathways of important medical compounds (Peyrot et al., 2001).

Kinetic Resolution Studies

Kinetic resolution studies involving compounds like 2-methylindoline, which share a core structure with 1-methylindolin-5-amine, have been conducted. These studies involve the acylation of racemic amines, leading to the formation of isomers essential in chemical synthesis and pharmaceuticals (Krasnov et al., 2002).

Intermediate for Pharmacologically Active Compounds

Research has shown that derivatives of 1-Methylindolin-5-amine can act as intermediates for various pharmacologically active compounds. For example, new compounds synthesized from related indolin-5-yl derivatives were investigated for their potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Antioxidant Activity

Studies have also explored the antioxidant activity of derivatives related to 1-methylindolin-5-amine. These investigations are significant for understanding the potential therapeutic applications of these compounds in combating oxidative stress (Narajji, Karvekar, & Das, 2008).

Safety And Hazards

1-Methylindolin-5-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Indole derivatives, such as 1-Methylindolin-5-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives continue to attract attention from the international chemical community .

properties

IUPAC Name

1-methyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSFDZGGGCGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627194
Record name 1-Methyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylindolin-5-amine

CAS RN

64180-07-0
Record name 1-Methyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-5-nitro-2,3-dihydro-1H-indole (0.2 g, 1.13 mmol) in ethyl acetate (12 ml) was added stannous chloride dihydrate (1.26 g, 5.6 mmol) and the reaction mixture was stirred overnight at room temperature. The reaction was then neutralized with aqueous sodium hydroxide solution. The organic layer was separated, washed with water, dried, and then concentrated to oil. The crude compound was purified by column chromatography over silica gel using ethyl acetate/pet ether (1:1) as eluent to give 1-methyl-2,3-dihydro-1H-indol-5-ylamine (0.12 g, 72%) as solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Approximately 400 mg of Raney nickel is added to a mixture of 2.84 g (15.9 mmole) of −1-methyl-5-nitroindoline and 4 ml (80 mmole) of hydrazine hydrate in 60 ml of absolute ethanol. The reaction mixture is heated to reflux for 5 hours. After returning to 23° C., a little silica is added to the flask and the solvent is evaporated off under vacuum. The evaporation residue is placed directly at the top of a chromatography column. The expected product is eluted using a Heptane/AcOEt mixture (3/7). A violet powder is obtained (65%) which is used directly in the following stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Li, D Zhu, L Xue, H Jiang - Organic letters, 2013 - ACS Publications
… Reaction of 1-methylindolin-5-amine (1) with dimethyl acetylenedicarboxylate in methanol afforded compound 2, which was converted into quinolinone 3 in reflux of Ph 2 O. Further …
Number of citations: 138 pubs.acs.org

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